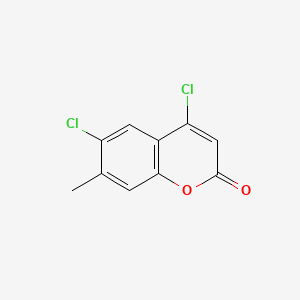![molecular formula C19H13F3O2 B13697264 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione is a synthetic organic compound with the molecular formula C19H13F3O2 It is characterized by the presence of a naphthalene-1,4-dione core substituted with a 2-methyl group and a 4-(trifluoromethyl)benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-1,4-naphthoquinone and 4-(trifluoromethyl)benzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The 2-methyl-1,4-naphthoquinone is reacted with 4-(trifluoromethyl)benzyl chloride under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to naphthohydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the naphthoquinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of naphthohydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone or benzyl derivatives.
Scientific Research Applications
2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-naphthoquinone: Lacks the 4-(trifluoromethyl)benzyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)benzyl chloride: Used as a starting material in the synthesis but lacks the naphthoquinone core.
1,4-Naphthoquinone: The parent compound without the 2-methyl and 4-(trifluoromethyl)benzyl substitutions.
Uniqueness
2-Methyl-3-[4-(trifluoromethyl)benzyl]naphthalene-1,4-dione is unique due to the presence of both the 2-methyl group and the 4-(trifluoromethyl)benzyl group. These substitutions confer distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H13F3O2 |
|---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H13F3O2/c1-11-16(10-12-6-8-13(9-7-12)19(20,21)22)18(24)15-5-3-2-4-14(15)17(11)23/h2-9H,10H2,1H3 |
InChI Key |
HJCCZYJOEFZEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


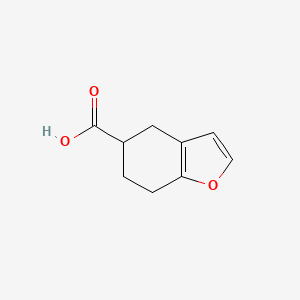


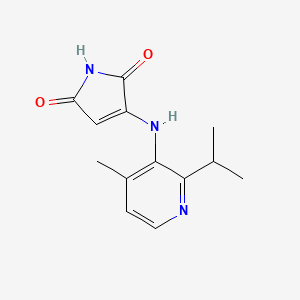
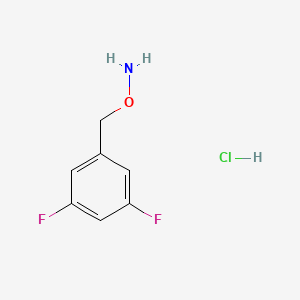

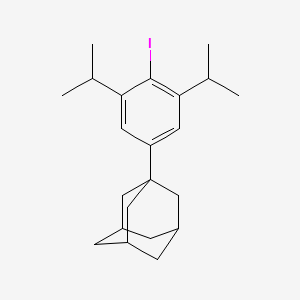
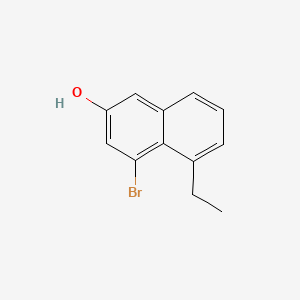
![2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione](/img/structure/B13697205.png)
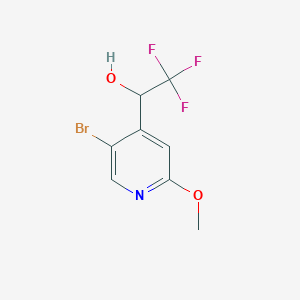

![4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)
![5-Bromo-3-[[1-(4-piperidyl)-4-pyrazolyl]oxy]pyrazin-2-amine Hydrochloride](/img/structure/B13697236.png)
